Tolclofos-methyl Oxon; Phosphoric acid, 2,6-dichloro-4-methylphenyl dimethyl ester; Tolclofos-methyl-oxon
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Overview
Description
Tolclofos-methyl Oxon: Phosphoric acid, 2,6-dichloro-4-methylphenyl dimethyl ester , is an organophosphorus compound. It is a metabolite of the fungicide Tolclofos-methyl and is known for its role in agricultural applications, particularly in controlling soil-borne diseases caused by fungi such as Rhizoctonia solani .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tolclofos-methyl Oxon can be synthesized through the oxidative desulfuration of Tolclofos-methyl. This process involves the replacement of the sulfur atom in the phosphorothioate group with an oxygen atom, typically using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions .
Industrial Production Methods: Industrial production of Tolclofos-methyl Oxon follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Tolclofos-methyl Oxon undergoes various chemical reactions, including:
Oxidation: Conversion of Tolclofos-methyl to Tolclofos-methyl Oxon.
Hydrolysis: Breakdown of the ester bond in the presence of water, leading to the formation of phosphoric acid derivatives.
Substitution: Replacement of functional groups in the molecule under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Hydrolyzing Agents: Water, acids, or bases.
Substituting Agents: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Tolclofos-methyl Oxon.
Hydrolysis: Phosphoric acid derivatives.
Substitution: Various substituted phosphoric acid esters.
Scientific Research Applications
Tolclofos-methyl Oxon has several scientific research applications:
Mechanism of Action
Tolclofos-methyl Oxon exerts its effects by inhibiting phospholipid biosynthesis in fungi. This inhibition disrupts the formation of cell membranes, leading to the death of the fungal cells. The compound targets enzymes involved in the biosynthesis pathway, thereby preventing the synthesis of essential phospholipids .
Comparison with Similar Compounds
Tolclofos-methyl: The parent compound from which Tolclofos-methyl Oxon is derived.
Chlorpyrifos: Another organophosphorus compound with similar pesticidal properties.
Diazinon: An organophosphorus insecticide with a similar mechanism of action.
Uniqueness: Tolclofos-methyl Oxon is unique due to its specific application as a fungicide metabolite and its role in inhibiting phospholipid biosynthesis. Unlike other organophosphorus compounds primarily used as insecticides, Tolclofos-methyl Oxon is specifically targeted towards fungal pathogens .
Properties
CAS No. |
97483-08-4 |
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Molecular Formula |
C9H11Cl2O4P |
Molecular Weight |
285.06 g/mol |
IUPAC Name |
(2,6-dichloro-4-methylphenyl) dimethyl phosphate |
InChI |
InChI=1S/C9H11Cl2O4P/c1-6-4-7(10)9(8(11)5-6)15-16(12,13-2)14-3/h4-5H,1-3H3 |
InChI Key |
BOSJFUZJSJPPQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OP(=O)(OC)OC)Cl |
Origin of Product |
United States |
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